![molecular formula C6H6IN5 B14002733 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the nitrogen atom, and an amine group at the 4th position of the pyrazolo[3,4-d]pyrimidine ring system. It has a molecular formula of C6H6IN5 and a molecular weight of 275.05 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by the cyclization of appropriate precursors such as hydrazines and pyrimidines under acidic or basic conditions.
Methylation: The methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and carbon atoms in the ring system.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and alkynes.
Major Products Formed
Substitution Reactions: Products include substituted pyrazolopyrimidines with various functional groups such as azides, thiols, and alkoxides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the pyrazolopyrimidine ring system.
Coupling Reactions: Products include biaryl and alkynyl derivatives of the pyrazolopyrimidine ring system.
科学的研究の応用
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks the methyl group at the nitrogen atom.
4-aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the iodine atom and the methyl group.
1H-pyrazolo[3,4-d]pyrimidine, 4-amino-: Similar structure but lacks the iodine atom and the methyl group.
Uniqueness
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the iodine atom and the methyl group, which confer specific chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution and coupling reactions, while the methyl group modulates its binding affinity and selectivity for specific molecular targets .
特性
分子式 |
C6H6IN5 |
|---|---|
分子量 |
275.05 g/mol |
IUPAC名 |
3-iodo-N-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6IN5/c1-8-5-3-4(7)11-12-6(3)10-2-9-5/h2H,1H3,(H2,8,9,10,11,12) |
InChIキー |
NSUFLTAYVADSEO-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=NC2=NNC(=C21)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


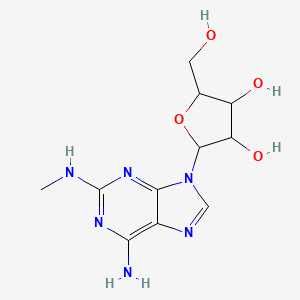
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)

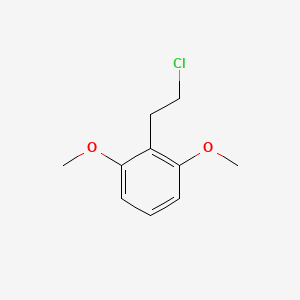
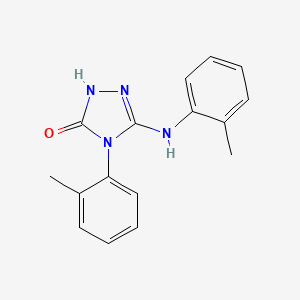
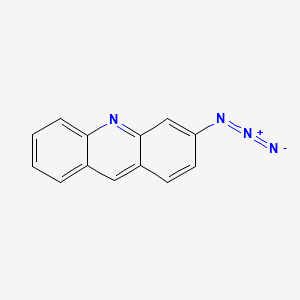
![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)

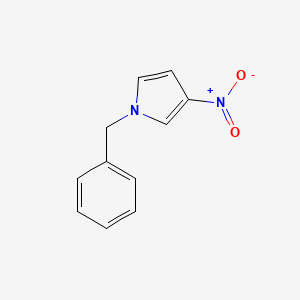

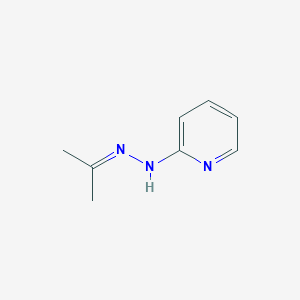
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
